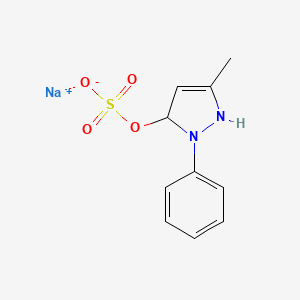![molecular formula C12H18N4O5 B12095725 9-[4-Hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2,3-dihydropurin-6-one](/img/structure/B12095725.png)
9-[4-Hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2,3-dihydropurin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2’-O-methylinosine is a purine nucleoside analog known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exhibits its anticancer mechanisms through the inhibition of DNA synthesis and induction of apoptosis .
Vorbereitungsmethoden
The synthesis of 1-Methyl-2’-O-methylinosine involves the methylation of inosine. This process is catalyzed by a tRNA 2’-O-methyltransferase, which introduces a methyl group at the 2’-O position of the ribose ring . The preparation of the initial geometries of inosine and its methyl derivatives, including 1-Methyl-2’-O-methylinosine, involves incorporating mean values of bonds, angles, and dihedral angles for the ribose sugars .
Analyse Chemischer Reaktionen
1-Methyl-2’-O-methylinosine undergoes various chemical reactions, primarily focusing on its role as a purine nucleoside analog. The compound’s anticancer mechanisms rely on the inhibition of DNA synthesis and the induction of apoptosis . Common reagents and conditions used in these reactions include methyltransferases and specific methylation conditions . The major products formed from these reactions are modified nucleosides that exhibit enhanced stability and improved accuracy in protein synthesis .
Wissenschaftliche Forschungsanwendungen
1-Methyl-2’-O-methylinosine has a wide range of scientific research applications:
Chemistry: It is used in the study of nucleoside analogs and their chemical properties.
Industry: The compound is used in the development of anticancer drugs and other therapeutic agents.
Wirkmechanismus
The mechanism of action of 1-Methyl-2’-O-methylinosine involves its role as a purine nucleoside analog. The compound exerts its effects by inhibiting DNA synthesis and inducing apoptosis in cancer cells . This process targets molecular pathways involved in cell cycle regulation and DNA damage response .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-2’-O-methylinosine is unique among its similar compounds due to its specific methylation at the 2’-O position of the ribose ring. Similar compounds include:
1-Methylinosine: Another methylated derivative of inosine, but without the 2’-O-methyl group.
2’-O-Methylinosine: A compound with a methyl group at the 2’-O position but lacking the 1-methyl group.
1,2’-O-Dimethylinosine: A compound with both 1-methyl and 2’-O-methyl groups.
These compounds share similar properties but differ in their specific methylation patterns, which can influence their biological activity and stability.
Eigenschaften
Molekularformel |
C12H18N4O5 |
|---|---|
Molekulargewicht |
298.30 g/mol |
IUPAC-Name |
9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2,3-dihydropurin-6-one |
InChI |
InChI=1S/C12H18N4O5/c1-15-4-14-10-7(11(15)19)13-5-16(10)12-9(20-2)8(18)6(3-17)21-12/h5-6,8-9,12,14,17-18H,3-4H2,1-2H3 |
InChI-Schlüssel |
RRFUQTKPHABOAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CNC2=C(C1=O)N=CN2C3C(C(C(O3)CO)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethanone, 1-[3-methoxy-4-(1-methylethoxy)phenyl]-](/img/structure/B12095646.png)
![4-AMino-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyriMidine](/img/structure/B12095651.png)





![1-Methyl-1H-benzo[D]imidazole-2-carboxylic acid hydrochloride](/img/structure/B12095700.png)


![4-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B12095721.png)


